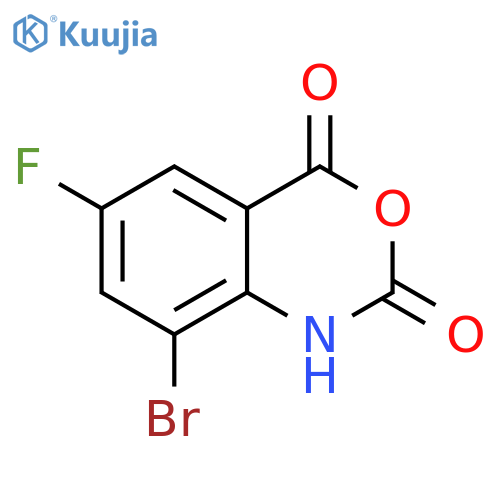

Cas no 1343359-94-3 (8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-fluoroisatoic anhydride

- 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

-

- MDL: MFCD18269603

- インチ: 1S/C8H3BrFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13)

- InChIKey: YBUVMWGXKDHZOY-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(Br)C=C(F)C=C2C(=O)OC1=O

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222734-0.5g |

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |

1343359-94-3 | 95% | 0.5g |

$193.0 | 2023-09-16 | |

| abcr | AB531650-1 g |

3-Bromo-5-fluoroisatoic anhydride; . |

1343359-94-3 | 1g |

€440.50 | 2023-06-14 | ||

| Apollo Scientific | PC500018-250mg |

3-Bromo-5-fluoroisatoic anhydride |

1343359-94-3 | 95% | 250mg |

£288.00 | 2025-02-21 | |

| 1PlusChem | 1P01AMIR-100mg |

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |

1343359-94-3 | 95% | 100mg |

$131.00 | 2025-03-19 | |

| 1PlusChem | 1P01AMIR-10g |

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |

1343359-94-3 | 95% | 10g |

$1744.00 | 2023-12-22 | |

| 1PlusChem | 1P01AMIR-1g |

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |

1343359-94-3 | 95% | 1g |

$311.00 | 2025-03-19 | |

| A2B Chem LLC | AV74563-10g |

3-Bromo-5-fluoroisatoic anhydride |

1343359-94-3 | 95% | 10g |

$1468.00 | 2024-04-20 | |

| 1PlusChem | 1P01AMIR-5g |

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |

1343359-94-3 | 95% | 5g |

$979.00 | 2023-12-22 | |

| A2B Chem LLC | AV74563-50mg |

3-Bromo-5-fluoroisatoic anhydride |

1343359-94-3 | 95% | 50mg |

$97.00 | 2024-04-20 | |

| A2B Chem LLC | AV74563-1g |

3-Bromo-5-fluoroisatoic anhydride |

1343359-94-3 | 95% | 1g |

$297.00 | 2024-04-20 |

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneに関する追加情報

Recent Advances in the Study of 8-Bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 1343359-94-3)

The compound 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 1343359-94-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzoxazine-dione scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, providing valuable insights for future drug discovery efforts.

One of the key areas of interest is the compound's role as a potential inhibitor of bacterial enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exhibits strong inhibitory activity against bacterial DNA gyrase, a critical target for antibacterial drugs. The study utilized X-ray crystallography to reveal the compound's binding mode within the enzyme's active site, highlighting its ability to disrupt bacterial DNA replication. These findings suggest that this compound could serve as a lead structure for the development of new antibiotics, particularly against drug-resistant strains.

In addition to its antibacterial properties, recent research has explored the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute found that 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione induces apoptosis in certain cancer cell lines by modulating the activity of key apoptotic proteins. The study, published in Cancer Research, reported significant tumor growth inhibition in mouse models, with minimal toxicity to normal cells. These results underscore the compound's potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety profiles.

The synthetic accessibility of 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has also been a focus of recent research. A 2022 paper in Organic Letters detailed an optimized synthetic route that improves yield and scalability while reducing the use of hazardous reagents. This advancement is particularly important for large-scale production and further pharmacological evaluation. The study also explored the compound's stability under various conditions, providing critical data for formulation development.

Despite these promising findings, challenges remain in the clinical translation of 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Current research is addressing issues such as bioavailability, metabolic stability, and potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's pharmacological properties while maintaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with improved drug-like characteristics.

In conclusion, 8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 1343359-94-3) represents a versatile scaffold with significant potential in drug discovery. Its dual applications in antibacterial and anticancer research, coupled with recent synthetic advancements, position it as a valuable candidate for further development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, potentially leading to novel therapeutic options for pressing medical challenges.

1343359-94-3 (8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione) 関連製品

- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)

- 49617-79-0(Benzene,1,3-diiodo-5-methyl-)

- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

- 139408-39-2(13(s)-hode-d4)

- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)

- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)

- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)

- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

- 1282720-61-9(2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid)

- 160431-75-4(Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)